5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a benzothiazole moiety linked to a triazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or sulfides.
Scientific Research Applications
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-tubercular properties, showing better inhibition potency against M.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its anti-tubercular application, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing the synthesis of essential cell wall components.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2H-chromen-4-ol
Uniqueness
What sets 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of a benzothiazole moiety and a triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the DprE1 enzyme with high potency makes it a promising candidate for anti-tubercular drug development .
Properties
CAS No. |
116710-53-3 |
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Molecular Formula |
C17H14N4S3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14N4S3/c22-16-20-19-15(21(16)10-12-6-2-1-3-7-12)11-23-17-18-13-8-4-5-9-14(13)24-17/h1-9H,10-11H2,(H,20,22) |
InChI Key |
LXGMSKVXSZRJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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